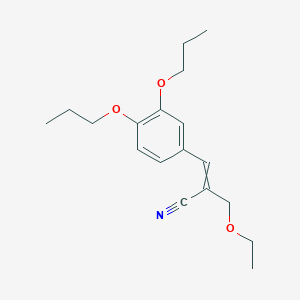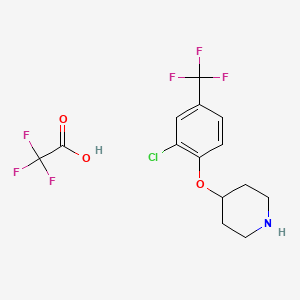
4-Chloro-4'-hexadecyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4’-hexadecyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 4-position and a hexadecyl group at the 4’-position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-hexadecyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then chlorinated to introduce the chloro group at the 4-position.
Alkylation: The chlorinated biphenyl undergoes a Friedel-Crafts alkylation reaction with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the hexadecyl group at the 4’-position.
Industrial Production Methods
Industrial production of 4-Chloro-4’-hexadecyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Chlorination: Controlled chlorination of biphenyl to achieve selective substitution at the 4-position.
Alkylation: Large-scale Friedel-Crafts alkylation using hexadecyl chloride and a suitable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4’-hexadecyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to substitute the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Applications De Recherche Scientifique
4-Chloro-4’-hexadecyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-4’-hexadecyl-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability. Additionally, its chemical structure enables it to participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the hexadecyl group, making it less hydrophobic and less effective in applications requiring amphiphilic properties.
4-Hexadecyl-1,1’-biphenyl: Lacks the chloro group, which reduces its reactivity in substitution reactions.
4-Bromo-4’-hexadecyl-1,1’-biphenyl: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
Uniqueness
4-Chloro-4’-hexadecyl-1,1’-biphenyl is unique due to the presence of both the chloro and hexadecyl groups, which impart distinct chemical and physical properties. This combination makes it versatile for various applications, particularly in fields requiring amphiphilic compounds with specific reactivity.
Propriétés
Numéro CAS |
650599-60-3 |
|---|---|
Formule moléculaire |
C28H41Cl |
Poids moléculaire |
413.1 g/mol |
Nom IUPAC |
1-chloro-4-(4-hexadecylphenyl)benzene |
InChI |
InChI=1S/C28H41Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-17-19-26(20-18-25)27-21-23-28(29)24-22-27/h17-24H,2-16H2,1H3 |
Clé InChI |
HLSXYVAFMCMEGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)


![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)


